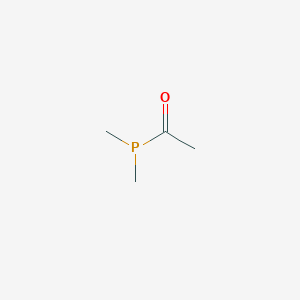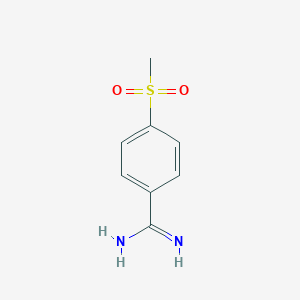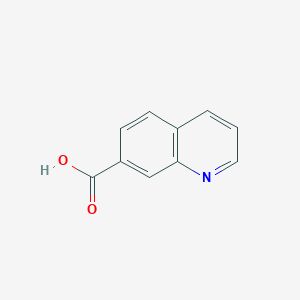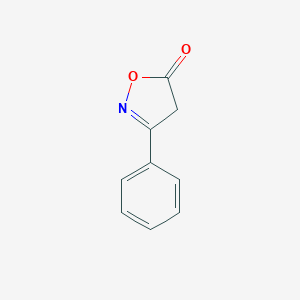
Acetyldimethylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyldimethylphosphine (ADMP) is a phosphine derivative that has gained attention in the scientific research community due to its unique chemical properties and potential applications in various fields. ADMP is a colorless, stable, and highly reactive compound that has been synthesized using different methods. In
Mechanism of Action
The mechanism of action of Acetyldimethylphosphine is not fully understood, but it is believed to act as a nucleophile in chemical reactions. This compound can react with electrophiles such as carbonyl compounds and halides to form new compounds. This compound can also reduce organic compounds by donating a pair of electrons to the substrate.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been reported that this compound can inhibit the growth of some cancer cells by inducing apoptosis. This compound has also been shown to have neuroprotective effects in vitro, which suggests that it may have potential therapeutic applications in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Acetyldimethylphosphine in lab experiments is its high reactivity, which allows for efficient chemical reactions. This compound is also stable and can be easily handled and stored. However, this compound is highly toxic and requires careful handling and disposal. The synthesis of this compound can also be challenging and requires specialized equipment and expertise.
Future Directions
There are several future directions for research on Acetyldimethylphosphine, including the development of new synthesis methods, the investigation of its potential therapeutic applications, and the exploration of its chemical properties and reactivity. This compound may also have applications in the development of new materials and catalysts. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesis Methods
Acetyldimethylphosphine can be synthesized using different methods, including the reaction of dimethylphosphine with acetyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of dimethylphosphine with acetic anhydride in the presence of a catalyst such as triethylamine. The yield and purity of this compound depend on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
Acetyldimethylphosphine has been used in various scientific research applications, including as a ligand in organometallic chemistry, a reducing agent in organic synthesis, a catalyst in polymerization reactions, and as a precursor for the synthesis of phosphine oxide derivatives. This compound has also been used as a probe in nuclear magnetic resonance (NMR) spectroscopy studies to investigate the coordination chemistry of transition metal complexes.
properties
CAS RN |
18983-86-3 |
|---|---|
Molecular Formula |
C4H9OP |
Molecular Weight |
104.09 g/mol |
IUPAC Name |
1-dimethylphosphanylethanone |
InChI |
InChI=1S/C4H9OP/c1-4(5)6(2)3/h1-3H3 |
InChI Key |
PQNWHMSNSSJWHM-UHFFFAOYSA-N |
SMILES |
CC(=O)P(C)C |
Canonical SMILES |
CC(=O)P(C)C |
synonyms |
Acetyldimethylphosphine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















